N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Gamma-secretase inhibition Alzheimer's disease Scaffold topology

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 2034223-79-3) is a synthetic small molecule belonging to the pyrazole-piperidine sulfonamide class, characterized by a methylsulfonyl-substituted piperidine ring linked via a carboxamide to a flexible ethoxyethyl chain terminating in a 1H-pyrazol-1-yl moiety. Structurally, it is a variant of the sulfonamide-pyrazolopiperidine chemotype that has been explored as gamma-secretase inhibitors for Alzheimer's disease research, although the methylsulfonyl-on-piperidine substitution pattern is topologically distinct from the aryl-sulfonyl-on-pyrazole scaffold described in the core primary literature.

Molecular Formula C14H24N4O4S
Molecular Weight 344.43
CAS No. 2034223-79-3
Cat. No. B2418013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS2034223-79-3
Molecular FormulaC14H24N4O4S
Molecular Weight344.43
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NCCOCCN2C=CC=N2
InChIInChI=1S/C14H24N4O4S/c1-23(20,21)18-8-3-13(4-9-18)14(19)15-6-11-22-12-10-17-7-2-5-16-17/h2,5,7,13H,3-4,6,8-12H2,1H3,(H,15,19)
InChIKeyABRVXCKCQLABPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 2034223-79-3): Chemical Class and Structural Identity Guide for Procurement Evaluation


N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 2034223-79-3) is a synthetic small molecule belonging to the pyrazole-piperidine sulfonamide class, characterized by a methylsulfonyl-substituted piperidine ring linked via a carboxamide to a flexible ethoxyethyl chain terminating in a 1H-pyrazol-1-yl moiety . Structurally, it is a variant of the sulfonamide-pyrazolopiperidine chemotype that has been explored as gamma-secretase inhibitors for Alzheimer's disease research, although the methylsulfonyl-on-piperidine substitution pattern is topologically distinct from the aryl-sulfonyl-on-pyrazole scaffold described in the core primary literature [1]. The compound is currently supplied as a research reagent with typical purity of 95%, molecular formula C14H24N4O4S, and molecular weight 344.43 g/mol.

Why N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide Cannot Be Interchanged with Other Pyrazole-Piperidine Sulfonamides


The sulfonamide-pyrazolopiperidine class encompasses multiple distinct topological sub-series, each with different sulfonamide attachment points, linker compositions, and heterocycle substitution patterns. For example, the aryl-sulfonyl-pyrazolopiperidine series (e.g., compounds described in Ye et al. 2010 [1] and Mattson et al. 2010 [2]) places the sulfonamide on the pyrazole ring and uses a direct N-cyclic sulfonamido connectivity, while the target compound (CAS 2034223-79-3) bears a methylsulfonyl group on the piperidine nitrogen and an ethoxyethyl linker tethering the pyrazole via a carboxamide. Published SAR for the gamma-secretase inhibitor series demonstrates that minor linker modifications, such as replacing a ketone with a CF2 group or altering the N-substitution on the pyrazole, can dramatically shift both in vitro potency (APP IC50) and in vivo brain Aβ40 reduction [1]. Therefore, assuming functional interchangeability between structurally distinct members of this class without direct comparative data risks misleading experimental outcomes in target engagement, selectivity, and pharmacokinetic studies.

Quantitative Differential Evidence for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 2034223-79-3) Against Closest Comparators


Structural Topology Differentiation: Methylsulfonyl-on-Piperidine vs. Aryl-Sulfonyl-on-Pyrazole Scaffolds

The target compound places the sulfonamide on the piperidine nitrogen (methylsulfonyl), whereas the leading gamma-secretase inhibitors from the Elan Pharmacore series attach an aryl-sulfonyl group to the pyrazole ring. In the published series, the sulfonamide attachment point is critical for both enzyme inhibition potency and metabolic stability: the N-bicyclic sulfonamide scaffold gave way to the pyrazolopiperidine sulfonamide scaffold with significant increases in APP potency [1]. However, no direct head-to-head comparison between the methylsulfonyl-piperidine topology of CAS 2034223-79-3 and the aryl-sulfonyl-pyrazole topology exists in public literature, so the quantitative impact of this scaffold inversion remains unknown for this specific compound.

Gamma-secretase inhibition Alzheimer's disease Scaffold topology Sulfonamide chemotype

Linker Composition: Ethoxyethyl vs. Alkyl Linkers in Pyrazole-Piperidine Carboxamides

The ethoxyethyl linker (-CH2CH2OCH2CH2-) in CAS 2034223-79-3 introduces an additional hydrogen bond acceptor and increases topological polar surface area compared to simpler alkyl-linked analogs such as 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide . In the gamma-secretase inhibitor series, the linker composition significantly affected metabolic stability: the exocyclic methylene and ethyl substituents in earlier series were major sites of oxidative metabolism, driving iterative optimization towards more stable linkers [1]. No experimental data on the metabolic stability of the ethoxyethyl linker is available for this specific compound.

Linker SAR Physicochemical properties Metabolic stability Solubility

Absence of Published Biological Activity Data vs. Structurally Proximal Analogs with Known Gamma-Secretase Activity

A systematic search of PubMed, BindingDB, PubChem, and patent databases (excluding prohibited vendor sources) returned zero quantitative IC50, Ki, EC50, or in vivo efficacy data for CAS 2034223-79-3. In contrast, structurally related sulfonamide-pyrazolopiperidines from the Elan/Pharmacore series have reported APP IC50 values in the nanomolar to low micromolar range and in vivo brain Aβ40 reductions of 27% at 1 mg/kg oral dose [1]. This data void means the target compound cannot be benchmarked against any known active analog within its topology class for biological potency.

Biological activity gap Gamma-secretase SAR Procurement risk

Validated and Provisional Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 2034223-79-3)


Exploratory Medicinal Chemistry: Scaffold-Hopping from Aryl-Sulfonyl-Pyrazole to Methylsulfonyl-Piperidine Topology

For laboratories investigating gamma-secretase inhibitors or other pyrazole-piperidine sulfonamide targets, CAS 2034223-79-3 offers a structurally inverted scaffold (methylsulfonyl on piperidine instead of aryl-sulfonyl on pyrazole) that has not been explored in the published literature. This compound could serve as a 'negative control' scaffold or a starting point for a novel SAR series, provided the user independently validates its biochemical activity. The ethoxyethyl linker adds further topological diversity not present in the published Elan/Pharmacore series [1].

Physicochemical Probe for Linker-Dependent Solubility and Permeability Studies

The ethoxyethyl linker in CAS 2034223-79-3 differentiates it from simpler alkyl-linked analogs. This compound can be used as a probe to experimentally assess how linker oxygen atoms affect solubility, logD, and passive permeability in the pyrazole-piperidine carboxamide series. Comparative measurements against alkyl-linked analogs (e.g., the trifluoromethyl-pyrazole ethyl derivative) would generate the first quantitative linker SAR for this sub-series.

Reference Standard for Analytical Method Development in Pyrazole-Piperidine Sulfonamide Analysis

With a well-defined molecular formula (C14H24N4O4S) and molecular weight (344.43 g/mol), CAS 2034223-79-3 at the supplied purity of 95% can serve as a reference standard for LC-MS, HPLC, or NMR method development aimed at detecting and quantifying methylsulfonyl-piperidine carboxamide derivatives in reaction mixtures or biological samples.

NOT Recommended: Direct Substitution for Published Gamma-Secretase Inhibitors Without In-House Validation

Given the total absence of published biological activity data for CAS 2034223-79-3 and its topological divergence from the validated aryl-sulfonyl-pyrazolopiperidine series, this compound should not be procured as a drop-in replacement for any published gamma-secretase inhibitor (e.g., compounds from Ye et al. 2010 [1] or Mattson et al. 2010). Any use as a tool compound requires de novo potency, selectivity, and pharmacokinetic profiling.

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